3-Fluoro-2-methoxycinnamic acid
Description
3-Fluoro-2-methoxycinnamic acid (CAS: Not explicitly provided; Product Ref: H33401 ) is a fluorinated cinnamic acid derivative featuring a fluorine atom at the 3-position and a methoxy group at the 2-position of the aromatic ring. This compound belongs to a class of organic molecules widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to the electronic and steric effects imparted by fluorine and methoxy substituents.
Properties
IUPAC Name |
3-(3-fluoro-2-methoxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO3/c1-14-10-7(5-6-9(12)13)3-2-4-8(10)11/h2-6H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMYBYMHWQVOYKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1F)C=CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101254124 | |
| Record name | 3-(3-Fluoro-2-methoxyphenyl)-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101254124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1092460-67-7 | |
| Record name | 3-(3-Fluoro-2-methoxyphenyl)-2-propenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1092460-67-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-Fluoro-2-methoxyphenyl)-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101254124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Procedure:
- Starting Material: Cinnamic acid derivatives with suitable functional groups.
- Fluorination: Utilization of electrophilic fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor under controlled conditions to selectively fluorinate the aromatic ring, preferably at the 3-position.
- Methoxylation: Methylation of phenolic hydroxyl groups using methylating agents like dimethyl sulfate or methyl iodide in the presence of a base (e.g., potassium carbonate).
Key Conditions:
| Parameter | Details |
|---|---|
| Solvent | Acetonitrile, dimethylformamide (DMF) |
| Temperature | 0–25°C for fluorination; 50–70°C for methylation |
| Reaction Time | 2–12 hours |
Notes:
- Selectivity is critical; protecting groups may be employed to direct fluorination to the desired position.
- The process yields the target compound via subsequent esterification or decarboxylation steps.
Decarboxylative Cross-Coupling of Fluoro-Substituted Cinnamic Acid Derivatives
This method involves decarboxylative coupling reactions to introduce the fluorine atom at specific positions on the aromatic ring.
Procedure:
Reaction Conditions:
| Parameter | Details |
|---|---|
| Catalyst | Pd(PPh₃)₄ or CuI |
| Solvent | Dioxane, toluene |
| Temperature | 80–120°C |
| Duration | 6–24 hours |
Notes:
- This approach offers regioselectivity and high yields.
- Post-reaction purification involves column chromatography.
Multistep Synthesis via Intermediate Formation
A more intricate route involves synthesizing intermediate compounds, such as 3-fluoro-2-methoxybenzaldehyde, followed by Wittig or Horner–Wadsworth–Emmons (HWE) reactions to form the cinnamic acid backbone.
Stepwise Process:
- Step 1: Synthesis of 3-fluoro-2-methoxybenzaldehyde using electrophilic fluorination and methoxylation of 2-methoxybenzaldehyde.
- Step 2: Wittig or HWE reaction with appropriate phosphonium or phosphonate reagents to extend the conjugated system, forming the cinnamic acid derivative.
- Step 3: Oxidation or hydrolysis to obtain the free acid form.
Reaction Conditions:
| Step | Reagents | Conditions |
|---|---|---|
| 1 | NFSI, methyl iodide | 0–25°C, inert atmosphere |
| 2 | Phosphonium salt, base | Reflux, inert atmosphere |
| 3 | Oxidants (e.g., KMnO₄) | Room temperature |
Notes:
- The process allows precise control over substitution patterns.
- Purification involves recrystallization and chromatography.
Data Table Summarizing Preparation Methods
| Method | Starting Material | Key Reagents | Main Reaction | Yield | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Direct Aromatic Substitution | Cinnamic acids | NFSI, methylating agents | Electrophilic fluorination and methylation | 60–85% | Simplicity, direct | Regioselectivity challenges |
| Decarboxylative Cross-Coupling | Fluoro-cinnamic acids | Pd/Cu catalysts, organometallics | Cross-coupling | 70–90% | Regioselectivity | Requires pre-formed fluorinated precursors |
| Multistep Synthesis | 2-methoxybenzaldehyde | Fluorinating agents, Wittig reagents | Electrophilic substitution, olefination | 50–75% | Precise substitution | Multi-step, time-consuming |
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-2-methoxycinnamic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The double bond in the cinnamic acid moiety can be reduced to form saturated derivatives.
Substitution: The fluorine atom and methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like amines or thiols can react with the fluorine atom under basic conditions.
Major Products:
Oxidation: Formation of carboxylate derivatives.
Reduction: Formation of 3-fluoro-2-methoxyphenylpropanoic acid.
Substitution: Formation of substituted cinnamic acid derivatives.
Scientific Research Applications
Anticancer Properties
3-Fluoro-2-methoxycinnamic acid has shown potential as an anticancer agent. Research indicates that derivatives of cinnamic acids, including this compound, can inhibit the proliferation of cancer cells, such as mammary (MCF-7) and prostatic (PC-3) neoplastic cells. The mechanism involves the induction of apoptosis and the modulation of various signaling pathways related to cell survival and death .
Anti-inflammatory Effects
The compound exhibits significant anti-inflammatory properties. Studies have demonstrated its ability to reduce levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), making it a candidate for treating inflammatory diseases .
Neuroprotective Effects
Research highlights the neuroprotective potential of this compound against neurotoxicity induced by excitatory amino acids like NMDA (N-Methyl-D-aspartate). It has been observed to protect neuronal cells from oxidative stress, suggesting applications in neurodegenerative conditions such as Alzheimer's disease .
Pest Resistance
Cinnamic acid derivatives have been explored for their insecticidal properties. This compound can potentially serve as a natural pesticide, offering an environmentally friendly alternative to synthetic pesticides .
Plant Growth Regulation
The compound may also play a role in enhancing plant growth and resistance to pathogens. Its application in agricultural practices could improve crop yields and sustainability by promoting healthier plants that can withstand environmental stresses .
Polymer Synthesis
This compound can be utilized as a monomer in the synthesis of novel polymers with tailored properties for specific applications, including coatings and adhesives. The incorporation of this compound into polymer matrices can enhance mechanical strength and thermal stability .
Photovoltaic Materials
The compound's unique chemical structure allows it to be explored in the development of organic photovoltaic materials, contributing to advancements in solar energy technologies. Its role in charge transport and light absorption makes it a candidate for improving the efficiency of solar cells .
Case Studies
Mechanism of Action
The mechanism of action of 3-Fluoro-2-methoxycinnamic acid involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and methoxy group can influence the compound’s reactivity and binding affinity to biological targets. For instance, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares 3-Fluoro-2-methoxycinnamic acid with key analogs, emphasizing substituent positions, molecular properties, and applications:
Key Research Findings
Electronic and Steric Effects
- Fluorine Substitution: Fluorine at the 3-position (as in the target compound) enhances metabolic stability and bioavailability compared to non-fluorinated analogs. This is critical in drug design .
- However, steric hindrance may reduce binding affinity in certain biological targets compared to smaller substituents like ethoxy .
Biological Activity
3-Fluoro-2-methoxycinnamic acid is a derivative of cinnamic acid with significant biological activity. This compound, like other methoxylated derivatives, exhibits a range of pharmacological effects, including antimicrobial, anti-inflammatory, antidiabetic, and potential anticancer properties. This article summarizes the biological activities associated with this compound, supported by relevant research findings and data.
Structure-Activity Relationship
The biological activity of cinnamic acid derivatives is heavily influenced by their structural components. The presence of methoxy groups and the position of substituents on the aromatic ring are critical in determining their efficacy. For instance, methoxy groups in the para position have been linked to enhanced antidiabetic and hepatoprotective activities. Research indicates that similar compounds can inhibit liver enzymes and improve oxidative stress balance, which is crucial for liver health .
Antimicrobial Activity
Cinnamic acid derivatives have demonstrated significant antimicrobial properties. In particular, studies have shown that this compound exhibits activity against various pathogens:
- Bacterial Activity : The compound has been observed to inhibit the growth of multiple drug-resistant strains of Mycobacterium tuberculosis, showcasing its potential as an antimicrobial agent .
- Fungal Activity : It has also shown effectiveness against phytopathogenic fungi such as Fusarium species, indicating its utility in agricultural applications .
Antidiabetic Effects
The antidiabetic potential of this compound aligns with findings related to other methoxylated cinnamic acids. These compounds have been shown to stimulate insulin secretion and improve pancreatic β-cell function while inhibiting gluconeogenesis in the liver. Such mechanisms contribute to their efficacy in managing blood glucose levels .
Anti-inflammatory Properties
Research indicates that compounds similar to this compound possess anti-inflammatory effects. They can modulate inflammatory pathways and reduce cytokine production, which is beneficial in conditions characterized by chronic inflammation .
Case Studies and Research Findings
Several studies have focused on the biological activities of cinnamic acid derivatives:
- Antiviral Activity : A study highlighted the potential of acyclic nucleosides containing similar structural motifs as this compound to exhibit antiviral properties against HIV and hepatitis viruses .
- Anticancer Potential : Research has demonstrated that related compounds can inhibit cancer cell proliferation through various mechanisms, including modulation of gene expression involved in cancer progression .
Data Summary Table
Q & A
Q. What are the recommended analytical methods for verifying the purity and structural integrity of 3-fluoro-2-methoxycinnamic acid?
- Methodological Answer: Use high-performance liquid chromatography (HPLC) with UV detection to assess purity, as fluorinated aromatic compounds often exhibit strong UV absorption . Confirm structural identity via nuclear magnetic resonance (NMR) spectroscopy, focusing on characteristic shifts for fluorine (¹⁹F NMR) and methoxy protons (¹H NMR at ~3.8–4.0 ppm) . Differential scanning calorimetry (DSC) can validate thermal stability and phase transitions, as demonstrated for structurally similar 3-methoxycinnamic acid (ΔfusH = 22.58 kJ/mol at 390.5 K) .
Q. How should this compound be stored to ensure long-term stability?
- Methodological Answer: Store in airtight, light-resistant containers under inert gas (e.g., nitrogen) at 2–8°C. Avoid moisture and heat, as methoxy and fluorine substituents may hydrolyze or degrade under acidic/alkaline conditions . Compatibility testing with common solvents (e.g., DMSO, methanol) is advised to prevent decomposition during experimental workflows .
Q. What synthetic routes are reported for fluorinated methoxycinnamic acid derivatives?
- Methodological Answer: Fluorinated analogs are typically synthesized via Heck coupling or Knoevenagel condensation. For example, 3-fluoro-4-methoxyphenylacetic acid (CAS 452-14-2) is prepared by fluorination of precursor hydroxy compounds using DAST (diethylaminosulfur trifluoride) . Optimize reaction conditions (temperature, catalyst loading) to minimize byproducts from competing methoxy group reactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported thermodynamic data for fluorinated cinnamic acid derivatives?
- Methodological Answer: Cross-validate data using multiple techniques (e.g., DSC for enthalpy of fusion, isothermal titration calorimetry for binding interactions) . Compare computational models (DFT calculations for bond energies) with experimental results to identify outliers. For example, discrepancies in ΔfusH values may arise from polymorphic forms or impurities, necessitating recrystallization in controlled solvents .
Q. What strategies mitigate interference from fluorinated decomposition products in biological assays?
- Methodological Answer: Employ LC-MS/MS to detect trace decomposition products (e.g., fluorinated benzoic acids) . Use solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to isolate the intact compound from acidic metabolites. Validate assay specificity via negative controls spiked with suspected degradants .
Q. How can the reactivity of the fluorine substituent be exploited for functionalization in drug design?
- Methodological Answer: Fluorine’s electronegativity enhances binding affinity in target proteins. Use Suzuki-Miyaura coupling to introduce aryl boronic acids at the 2-methoxy position, preserving the fluorine for π-stacking interactions . Monitor reaction kinetics via ¹⁹F NMR to optimize substitution efficiency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
